ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1396779-46-6) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 6 and an ethyl ester group at position 4. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of approximately 269.08 g/mol. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMCOYXEDAEWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization with Keto Esters
A widely adopted method involves refluxing 1,3-diphenyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-phenylbutanoate in acetic acid for 5 hours. This one-pot reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by dehydration and aromatization (Scheme 1). The reaction achieves 75–85% yields, with purity >95% after recrystallization.
Table 1: Representative Cyclocondensation Conditions
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate cyclization. For example, reacting 3-aminopyrazole with ethyl acetoacetate at 150°C for 20 minutes under solvent-free conditions reduces reaction time by 80% compared to conventional heating. This method maintains yields at 78–82% while eliminating solvent waste.
Bromination Strategies for Regioselective Substitution
Introducing bromine at the 6-position requires precise control to avoid polybromination or ring degradation.
Electrophilic Bromination Using HBr/NaNO₂
A patent-pending method treats the pyrazolo[3,4-b]pyridine core with hydrobromic acid (48% w/w) and sodium nitrite (1.2 equiv) at −5°C to 0°C. The reaction proceeds via in situ generation of nitrous acid, which activates HBr for electrophilic substitution (Scheme 2). This method achieves 92–94% yield with <2% dibrominated byproducts.
Critical Parameters
Direct Bromination with N-Bromosuccinimide (NBS)
NBS (1.1 equiv) in dichloromethane at 25°C selectively brominates the 6-position over 24 hours. While milder than HBr/NaNO₂, this method yields 85–88% product but requires anhydrous conditions to prevent hydrolysis of the ester group.
Multi-Step Synthesis from Halogenated Precursors
Bromine-Containing Starting Materials
Synthesizing the core from pre-brominated precursors avoids post-cyclization bromination. For example, 5-bromo-2-hydroxypyridine-3-carboxylate undergoes cyclization with hydrazine hydrate at 110°C to directly yield the target compound. This approach reduces steps but is limited by the commercial availability of specialized precursors.
Sequential Functionalization
A three-step sequence demonstrates:
-
Core Formation : Pyrazole amine + β-keto ester → pyrazolo[3,4-b]pyridine (78% yield)
-
Esterification : Ethyl chloroformate, Et₃N, THF, 0°C → 95% yield
Optimization of Reaction Conditions
Solvent Systems
Catalytic Enhancements
-
Brønsted Acids : AC-SO₃H in ethanol improves cyclization yields by 12% versus uncatalyzed reactions.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates bromination kinetics by 30% in biphasic systems.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥99% purity for optimized routes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amino derivative.
Oxidation: Oxidation may yield products with additional oxygen-containing functional groups.
Reduction: Reduction can lead to the formation of alcohols or amines.
Hydrolysis: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has the following chemical properties:
- Chemical Formula : C₉H₈BrN₃O₂
- CAS Number : 1396779-46-6
- Molecular Weight : 270.09 g/mol
- IUPAC Name : this compound
The synthesis typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, leading to the formation of the pyrazolopyridine core through a cyclization process. This method is efficient and yields high purity products suitable for further applications .
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the creation of various heterocyclic compounds that exhibit interesting chemical properties.
Biology
The compound has been investigated for its potential as a kinase inhibitor , specifically targeting tropomyosin receptor kinases (TRKs). TRKs are involved in critical cellular processes such as proliferation and differentiation. By inhibiting these kinases, this compound can disrupt cancer cell signaling pathways, making it a candidate for cancer therapy .
Medicine
Due to its kinase inhibitory activity, this compound shows promise in treating various cancers, including:
- Colorectal Cancer
- Non-small Cell Lung Cancer
- Glioblastoma
Preliminary studies indicate that it may enhance therapeutic efficacy when used in combination with other treatments. The mechanism involves binding to the ATP-binding site of TRKs, preventing downstream signaling that leads to tumor growth .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Molecules explored various pyrazolo[3,4-b]pyridines, including this compound. The findings indicated that this compound exhibited significant inhibitory effects on cancer cell lines associated with TRK signaling pathways. The study emphasized the potential of this compound as a lead structure for developing novel anticancer agents .
Case Study 2: Synthesis and Application
Research documented in patent literature outlines an efficient synthesis method for this compound and its derivatives. The researchers highlighted its utility in synthesizing multiple kinase inhibitors under mild reaction conditions with high yields, demonstrating its industrial relevance as a pharmaceutical intermediate .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation, differentiation, and survival. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Substituents : Chlorine at position 6.
- Molecular Formula : C₉H₈ClN₃O₂; Molecular Weight : 225.64 g/mol .
- Key Differences :
- Reactivity : Chlorine is less reactive than bromine in coupling reactions due to weaker C–X bond polarization.
- Synthetic Utility : Bromine’s larger atomic radius and polarizability make the target compound more suitable for metal-catalyzed reactions.
Ethyl 6-Morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Biological Activity
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1396779-46-6) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 270.09 g/mol
- Purity : 97% .
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Kinase Inhibition : It has been noted for its potential as a kinase inhibitor, which is crucial in regulating cellular processes such as proliferation and apoptosis. The compound's structure allows it to interact with specific kinases, potentially leading to therapeutic applications in cancer treatment .
- Apoptotic Pathways : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating caspase activity and affecting mitochondrial pathways .
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Inhibition of cell cycle progression |
| A549 | 10.0 | Modulation of mitochondrial pathways |
The compound's efficacy was comparable to known chemotherapeutic agents .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It appears to inhibit oxidative stress-induced apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases.
| Model System | EC50 (µM) | Observed Effect |
|---|---|---|
| PC12 Cells | 5.44 | Reduction in apoptosis markers |
| ECV-304 Cells | 0.046 | Protection against H2O2-induced oxidative damage |
These findings highlight the potential for this compound in neuropharmacology .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This supports its potential use as an anticancer agent .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound exhibits favorable absorption and distribution characteristics, suggesting good bioavailability when administered .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction parameters be optimized?
The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of ethyl 6-hydroxy derivatives using brominating agents (e.g., PBr₃) under reflux conditions yields the target compound. Alternatively, amination of ethyl 6-chloro precursors with bromine-containing nucleophiles (e.g., morpholine derivatives) in DMF at 50°C, followed by flash chromatography purification, achieves moderate-to-high yields (79–96%) . Optimization involves adjusting stoichiometry (3 equivalents of brominating agents) and reaction time (16–24 hours), monitored via TLC. Lower temperatures (0°C initial cooling) reduce side reactions, enhancing purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments rely on characteristic signals, such as the ethyl ester quartet (δ ~4.4–4.5 ppm) and pyrazole/pyridine aromatic protons (δ 7.1–8.5 ppm). For example, the bromine substituent deshields adjacent protons, shifting signals upfield (e.g., δ 8.18 ppm for C5-H in CDCl₃) .
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 21.871 Å, β = 90.37°) confirm molecular geometry .
- HRMS and IR : High-resolution mass spectrometry validates molecular weight (e.g., [M]+ at m/z 349.0169), while IR confirms carbonyl (1681 cm⁻¹) and C-Br (640 cm⁻¹) stretches .
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
Common issues include incomplete bromination or competing side reactions. Solutions:
- Use excess brominating agents (1.5–2.0 equivalents) and inert atmospheres to prevent oxidation.
- Employ polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Purify via gradient flash chromatography (e.g., cyclohexane/EtOAc 0–30%) to separate brominated products from unreacted starting materials .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C6 acts as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. For instance:
- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids introduce substituents at C6, enabling diversification. The electron-deficient pyridine ring enhances oxidative addition efficiency, achieving >80% yields with Pd(OAc)₂/XPhos systems .
- Crystal Structure Insights : X-ray data (e.g., β = 90.37° in monoclinic systems) reveal steric effects that guide ligand design for regioselective coupling .
Q. What strategies are effective for analyzing contradictory data in synthetic or biological studies involving this compound?
Conflicting results (e.g., variable bioactivity or yields) may arise from:
- Solvent Effects : DMF vs. THF can alter reaction pathways; use ¹H NMR to track intermediates (e.g., δ 7.27 ppm for byproducts in CDCl₃) .
- Crystallographic Variations : Polymorphism or solvate formation (e.g., ethanol solvates) can skew melting points or bioassay results. SC-XRD (single-crystal X-ray diffraction) resolves such discrepancies .
Q. How can computational modeling guide the design of derivatives for antimalarial or kinase inhibition applications?
- Docking Studies : Molecular docking (e.g., with Plasmodium falciparum ABCI3 transporters) identifies key interactions (e.g., hydrogen bonds between the ester carbonyl and Lys274).
- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimalarial IC₅₀ values. Derivatives with electron-withdrawing groups at C6 show enhanced activity (e.g., IC₅₀ < 50 nM) .
Methodological Considerations
Q. What protocols are recommended for scaling up the synthesis of this compound while maintaining purity?
- Continuous Flow Systems : Improve heat transfer and reduce side reactions at scale.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor real-time conversion .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
